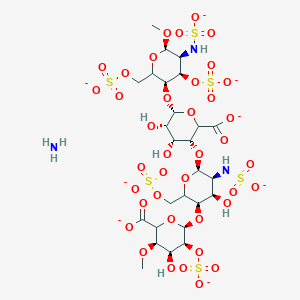
Heparitin, sulfate
Overview
Description
Heparitin, sulfate, also known as Heparan sulfate, is a class of linear, sulfated, anionic polysaccharides, called glycosaminoglycans (GAGs), which are present on mammalian cell surfaces and the extracellular matrix . It displays a wide range of critical biological functions, particularly in cell signaling .
Molecular Structure Analysis
HS is comprised of a disaccharide repeating unit consisting of β-D-glucuronic acid (GlcA) or α-L-iduronic acid (IdoA) and β-D-glucosamine (GlcN) linked by (1→4) glycoside bonds . Modifications of disaccharide units, including the presence of N-acetyl of N-sulfo substituents on the GlcN (GlcNAc or GlcNS), O-sulfo groups at the 6-O-and/or 3-O-positions of GlcN, and 2-O-sulfo substituents on the IdoA positions, make HS diverse structurally .
Chemical Reactions Analysis
The structural microheterogeneity of heparin and heparan sulfate is one of the major reasons for the multifunctionality exhibited by this class of molecules . In a physiological context, these molecules primarily exert their effects extracellularly by mediating key processes of cellular cross-talk .
Physical And Chemical Properties Analysis
Heparitin, sulfate is a linear, sulfated, anionic polysaccharide . It is a major component of the cell surface glycocalyx . Due to its heterogeneity and complex structure, HS and heparin are very challenging to analyze .
Scientific Research Applications
- Application : Heparin, a sulfated glycosaminoglycan like Heparitin sulfate, is widely used in clinical settings to prevent and treat thrombosis in a variety of diseases .
- Method : Heparin exerts anticoagulant activity after binding with antithrombin, inhibits the activation of factors Xa and IIa in the coagulation cascade .
- Results : Heparin is a natural anticoagulant in animals and is the most widely used anticoagulant treatment .
- Application : Heparin and its derivatives have been tested in the protection against and repair of inflammatory, antitumor, and cardiovascular diseases .
- Method : The development of synthetic low-molecular-weight heparin (LMWH) and heparin derivatives have shown many pharmacological effects .
- Results : These compounds have been proven through various activity studies to have many pharmacological effects, such as anti-inflammatory, antiangiogenic, antitumor, and antimetastatic effects, in addition to anticoagulant effects .
- Application : Heparin and Heparan sulfate have potential new options for the treatment of sepsis .
- Method : Heparin can influence the course of sepsis-related processes as a result of its structural similarity to Heparan sulfate, including its strong negative charge .
- Results : Heparin mimetics may have potential for use as therapeutic agents in the context of sepsis .
Anticoagulation
Anti-inflammatory, Antitumor, and Cardiovascular Diseases
Sepsis Treatment
- Application : Heparan sulfate on the cell surface can be used as a coreceptor by viruses, helping many viruses attach to or enter target cells .
- Method : A heparan sulfate analogue can be used as an inhibitor of virus–cell adhesion, which can effectively prevent the transmission of dengue virus in clinical settings .
- Results : This approach has shown promise in inhibiting the transmission of certain viruses .
- Application : Heparan sulfate/heparin lyases or heparinases are a class of enzymes that are capable of specifically cleaving the (1–4) glycosidic linkages in heparin and heparan sulfate to generate biologically active oligosaccharides .
- Method : Various microorganisms are reported to produce these enzymes with different properties .
- Results : These enzymes have significant and distinct clinical, pharmaceutical and prophylactic/therapeutic applications .
- Application : Heparinases are commercially used for the depolymerization of unfractionated heparin to produce low molecular weight heparins (LMWHs), an effective anticoagulant .
- Method : The heparinase acted on heparin to produce mainly tri-sulphated disaccharides .
- Results : Individual LMWHs are chemically different and unique and thus cannot be interchanged therapeutically .
Virus Inhibition
Enzyme Production
Low Molecular Weight Heparins (LMWHs) Production
- Application : Heparin and its derivatives have been explored as an antiangiogenic, preventive, and antiviral agent for atherosclerosis .
- Method : The therapeutic potential of heparin is being explored beyond anticoagulation .
- Results : Heparin and its derivatives have been tested in the protection against and repair of inflammatory, antitumor, and cardiovascular diseases .
- Application : Recent studies have investigated the mechanism by which cancer causes thrombosis and emphasizes the importance of the coagulation system in angiogenesis and tumour metastasis .
- Method : Heparinases and LMWHs are reported to control angiogenesis and metastasis .
- Results : This approach has shown promise in inhibiting the transmission of certain viruses .
- Application : Heparin/heparan sulphate lyases or heparinases are a class of enzymes that are capable of specifically cleaving the (1–4) glycosidic linkages in heparin and heparan sulphate to generate biologically active oligosaccharides .
- Method : The heparinase acted on heparin to produce mainly tri-sulphated disaccharides .
- Results : These oligosaccharides have substantially significant and distinct clinical, pharmaceutical and prophylactic/therapeutic applications .
Atherosclerosis Prevention
Cancer Treatment
Generation of Oligosaccharides
Safety And Hazards
Future Directions
Heparin and heparan sulfate play major roles in a number of biological processes. Yet, H/HS-based pharmaceutical agents are also associated with multiple adverse effects. This has led to the concept of designing noncarbohydrate, aromatic mimetics that modulate H/HS function . The combination of novel methods of administration with developments of anti-inflammatory heparin mimetics allow optimism that safe and effective heparin-based treatments for sepsis will become available in the future .
properties
IUPAC Name |
azane;(3R,4R,5S,6R)-3-[(2S,3S,4R,5R)-5-[(2R,3S,4S,5R)-6-carboxylato-4-hydroxy-5-methoxy-3-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[(3S,4R,5S,6R)-6-methoxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N2O39S6.H3N/c1-55-16-12(32)18(67-73(52,53)54)26(65-19(16)21(33)34)61-13-5(3-57-70(43,44)45)60-24(7(9(13)29)27-68(37,38)39)63-17-10(30)11(31)25(64-20(17)22(35)36)62-14-6(4-58-71(46,47)48)59-23(56-2)8(28-69(40,41)42)15(14)66-72(49,50)51;/h5-20,23-32H,3-4H2,1-2H3,(H,33,34)(H,35,36)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);1H3/p-8/t5?,6?,7-,8-,9+,10+,11-,12-,13-,14-,15+,16+,17+,18-,19?,20?,23+,24-,25+,26+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIDRQZFWFCLLF-VYLUHDBLSA-F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(OC1C(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])OC3C(C(C(OC3C(=O)[O-])OC4C(OC(C(C4OS(=O)(=O)[O-])NS(=O)(=O)[O-])OC)COS(=O)(=O)[O-])O)O)COS(=O)(=O)[O-])OS(=O)(=O)[O-])O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@@H]([C@@H](OC1C(=O)[O-])O[C@@H]2[C@@H]([C@@H]([C@@H](OC2COS(=O)(=O)[O-])O[C@@H]3[C@@H]([C@@H]([C@@H](OC3C(=O)[O-])O[C@@H]4[C@@H]([C@@H]([C@@H](OC4COS(=O)(=O)[O-])OC)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N3O39S6-8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1210.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heparitin, sulfate | |
CAS RN |
9050-30-0 | |
| Record name | Heparitin, sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



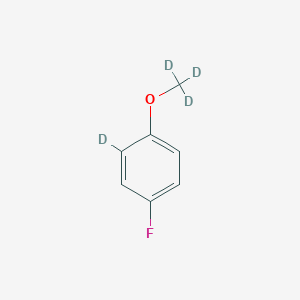
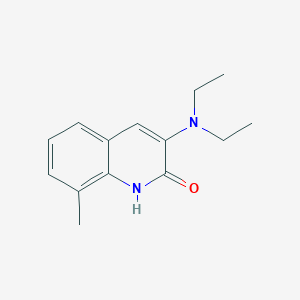

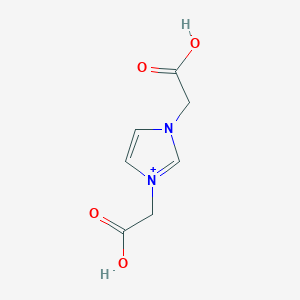
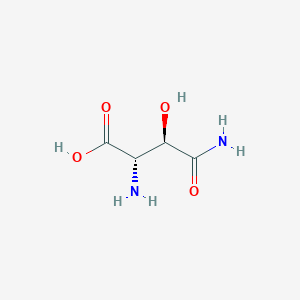
![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)
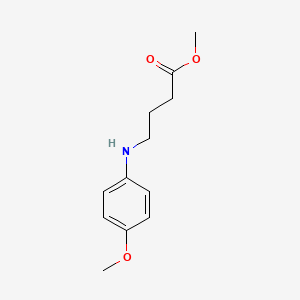
![5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B1145572.png)